molecular formula C20H21NO2 B2883142 Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester CAS No. 1228312-05-7

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Cat. No.: B2883142
CAS No.: 1228312-05-7
M. Wt: 307.393
InChI Key: ZWDNVDDEDBXBMD-UHFFFAOYSA-N
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Description

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester is a chemical compound characterized by the presence of a carbamic acid ester group attached to a 9-anthracenylmethyl moiety. This compound is known for its potential biological activity and diverse applications in various fields, including organic synthesis and material science.

Preparation Methods

The synthesis of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester typically involves the reaction of 9-anthracenylmethyl alcohol with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.

    Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes

Comparison with Similar Compounds

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, N,N-dimethyl-, 9-anthracenylmethyl ester: Similar structure but with dimethyl groups instead of diethyl groups.

    Carbamic acid, N,N-diethyl-, 9-phenanthrenylmethyl ester: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.

The uniqueness of this compound lies in its specific combination of the carbamate group and the 9-anthracenylmethyl moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

anthracen-9-ylmethyl N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNVDDEDBXBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution containing 1.6 g of 50% sodium hydrate (33 mmol) and 4 mL of dehydrated tetrahydrofuran (dehydrated THF), the solution dissolved 6.3 g of 9-anthracenemethanol (30 mmol; produced by Wako Pure Chemical Industries, Ltd.) into 26 mL of dehydrated tetrahydrofuran (dehydrated THF) was dropped. Then, after this solution of 4.5 g of N,N-diethylcarbamoyl chloride (33 mmol; produced by Sigma-Aldrich Japan Co.) in 4 mL of dehydrated tetrahydrofuran (dehydrated THF) was added, the solution was reacted by stirring for 2 hours at 60° C. After completing reaction, reaction solution was cooled, and n-hexane was poured into the cooled solution, then, the solution was washed with water, and organic layer after washing was condensed. The resultant condensed residue was purified with column chromatography (Filler: Silica-Gel (Wako-Gel C-200; produced by Wako Pure Chemical Industries, Ltd.), Developing solvent: n-heptane) to obtain 5.7 g of 9-anthrylmethyl N,N-diethylcarbamate (yield: 61%) represented by the above-described formula [7] as yellow crystal. Measurement results of 1H-NMR and melting point are shown as the follows:
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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